2,2-Dichloro-1-(2-methoxyphenyl)ethanol
Description
Contextualization within Halogenated and Methoxy-Substituted Ethanols Research
Halogenated organic compounds are of significant interest in chemical research, largely due to the profound impact of halogen atoms on the physicochemical properties of a molecule. The introduction of halogens can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making halogenation a common strategy in drug discovery. nih.govresearchgate.net Specifically, chlorinated alcohols serve as versatile intermediates in organic synthesis. chemistrywithdrsantosh.com The presence of chlorine atoms can influence the reactivity of the adjacent hydroxyl group and provide handles for further functionalization. nih.gov Research in this area includes the development of methods for the selective chlorination of alcohols and the use of these chlorinated products in subsequent reactions. google.com
Concurrently, methoxy-substituted aromatic compounds are a cornerstone of medicinal chemistry and natural product synthesis. researchgate.net The methoxy (B1213986) group, a potent electron-donating group, can influence a molecule's electronic properties, conformation, and metabolic profile. nih.govscience.gov Its presence can enhance binding to biological targets and improve pharmacokinetic properties. researchgate.net The position of the methoxy group on the aromatic ring is crucial; an ortho-substitution, as seen in 2,2-Dichloro-1-(2-methoxyphenyl)ethanol, can introduce specific steric and electronic effects that are distinct from meta or para substitutions. nih.gov
Significance and Research Rationale for this compound
While direct research on this compound is limited, its structural motifs suggest several areas of potential scientific interest. The combination of a dichlorinated ethanol (B145695) unit and a 2-methoxyphenyl group could yield a molecule with unique biological activities. The dichloro- functionality is a key feature in some bioactive compounds, and its presence on a benzylic alcohol could lead to novel reactivity or biological interactions.
The rationale for investigating this compound would likely stem from its potential as:
A synthetic intermediate: The hydroxyl and dichloro groups offer multiple points for chemical modification, making it a potential building block for more complex molecules.
A candidate for biological screening: Given the prevalence of both halogenated and methoxy-substituted compounds in pharmaceuticals, this compound could be a candidate for screening in various disease models. The specific arrangement of its functional groups may lead to novel interactions with enzymes or receptors.
Overview of Prior Academic Research on Related Compounds and Structural Motifs
Academic research on closely related structures provides a foundation for understanding the potential chemistry of this compound. For instance, the synthesis of dichlorinated alcohols has been a subject of study, with methods developed for the enantioselective dichlorination of allylic alcohols. acs.orgnih.gov These methods, however, typically target different positions relative to the hydroxyl group. The conversion of aldehydes to geminal dichlorides is another relevant area of synthesis research. organic-chemistry.org
On the other hand, research into compounds containing the 1-(2-methoxyphenyl)ethanol (B80116) moiety has explored their synthesis and reactivity. evitachem.comchemspider.com These studies provide insights into how the ortho-methoxy group can influence the properties and reactions of the adjacent benzylic alcohol. For example, the methoxy group can affect the molecule's conformation and the electronic nature of the aromatic ring. nih.gov The study of how different substituents on the aromatic ring of L-aspartyl-L-phenylalanine methyl ester affect its taste has shown that ortho-methoxy substitution has a less pronounced effect compared to para-substitution, highlighting the importance of substituent position. nih.gov
The table below presents a comparison of the basic properties of the parent structures, 2,2-dichloroethanol (B146553) and 1-(2-methoxyphenyl)ethanol, to provide context for the properties of the target compound.
| Property | 2,2-Dichloroethanol | 1-(2-Methoxyphenyl)ethanol |
| Molecular Formula | C₂H₄Cl₂O | C₉H₁₂O₂ |
| Molecular Weight | 114.96 g/mol | 152.19 g/mol |
| Boiling Point | 146 °C | - |
| Density | 1.404 g/mL at 25 °C | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10Cl2O2 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI Key |
ZMGDFBRQSPJGAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(Cl)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2,2 Dichloro 1 2 Methoxyphenyl Ethanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. libretexts.org For 2,2-dichloro-1-(2-methoxyphenyl)ethanol, two primary disconnections can be identified, each leading to a distinct synthetic strategy.
Figure 1: Retrosynthetic Analysis of this compound
Disconnection A (Carbon-Carbon Bond): The bond between the benzylic carbon and the dichloromethyl carbon is a logical point for disconnection. This approach suggests the formation of this bond through the nucleophilic addition of a dichloromethyl anion equivalent to the carbonyl group of an aldehyde. The synthons for this strategy are 2-methoxybenzaldehyde (B41997) and a dichloromethyl anion, which can be generated in situ from chloroform (B151607). This leads to the Aldehyde-Chloroform Condensation pathway.
Disconnection B (Carbon-Oxygen Bond / FGI): An alternative strategy involves a functional group interconversion (FGI) of the secondary alcohol. Retrosynthetically, the alcohol can be derived from the reduction of a precursor ketone. This disconnection leads to the ketone 2,2-dichloro-1-(2-methoxyphenyl)ethanone as the key intermediate, pointing towards a reduction-based synthetic strategy.
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, several classical methods can be employed to synthesize the target molecule.
The reaction of aldehydes and ketones with chloroform in the presence of a strong base to form trichloromethyl carbinols is a well-established transformation. k-state.edu This reaction can be adapted to synthesize the target compound.
The proposed pathway involves the base-catalyzed condensation of 2-methoxybenzaldehyde with chloroform. A strong base, such as potassium hydroxide (B78521), deprotonates chloroform (CHCl₃) to generate the highly nucleophilic trichloromethyl anion (:CCl₃⁻). This anion then attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. A subsequent workup step protonates the resulting alkoxide to yield the corresponding trichloromethyl alcohol. Although the target is a dichloromethyl alcohol, this condensation pathway primarily yields the trichloromethyl analogue. A subsequent reductive dehalogenation step would be required to obtain the target this compound, adding complexity to this route.
The general mechanism for such aldol-type condensations involves the formation of a carbon-carbon bond between a carbonyl compound and an enolate or other carbon nucleophile. wikipedia.orglibretexts.org While chloroform does not form a traditional enolate, the principle of generating a carbon-based nucleophile for addition to a carbonyl is analogous. researchgate.net
Table 1: Reaction Components for Aldehyde-Chloroform Condensation
| Reactant/Reagent | Role | Example |
|---|---|---|
| 2-Methoxybenzaldehyde | Electrophile | - |
| Chloroform | Nucleophile Precursor | - |
| Base | Catalyst | Potassium Hydroxide (KOH) |
| Solvent | Reaction Medium | Ethanol (B145695) or THF |
A more direct and widely used method for synthesizing secondary alcohols is the reduction of the corresponding ketone. libretexts.orgyoutube.com This strategy is often preferred due to the high yields and predictability of the reaction.
The key precursor for this route is 2,2-dichloro-1-(2-methoxyphenyl)ethanone . The synthesis of a similar compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, has been successfully achieved through the simple hydrogenation of the parent ketone using sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov This demonstrates the viability of this approach. The reduction involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide during workup. libretexts.org
A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule.
Table 2: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Formula | Typical Solvent | Selectivity and Notes |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild and selective for aldehydes and ketones. nih.gov |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | Powerful reducing agent; reduces ketones, esters, and carboxylic acids. Requires anhydrous conditions. |
| Catalytic Hydrogenation | H₂/Catalyst | Ethanol, Ethyl Acetate | Uses catalysts like Pd, Pt, or Ni. Can also reduce alkenes and alkynes if present. |
A complete synthetic sequence can be designed by combining established reactions. A plausible multi-step synthesis of this compound starts from anisole (B1667542) (methoxybenzene), a common bulk chemical.
Step 1: Friedel-Crafts Acylation. Anisole can be acylated with dichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction would install the dichloroacetyl group onto the aromatic ring, primarily at the para position due to steric hindrance, but the ortho-substituted product, 2,2-dichloro-1-(2-methoxyphenyl)ethanone, would also be formed and could be isolated.
Step 2: Ketone Reduction. The resulting ketone intermediate is then reduced to the target alcohol, this compound, using a selective reducing agent like sodium borohydride, as described in the previous section. nih.gov
This multi-step approach provides a clear and practical pathway from simple starting materials to the final, more complex product. libretexts.org
Enantioselective Synthesis of Chiral this compound
The benzylic carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Enantioselective synthesis aims to produce a single enantiomer, which is crucial in the pharmaceutical industry where different enantiomers can have vastly different biological activities.
While the classical aldehyde-chloroform condensation yields a racemic mixture, modern asymmetric catalysis offers strategies to control the stereochemistry of C-C bond formation. An enantioselective variant could potentially be developed using a chiral catalyst. For instance, a chiral phase-transfer catalyst could be employed to facilitate the reaction between 2-methoxybenzaldehyde and chloroform, directing the nucleophilic attack of the dichloromethyl anion to one face of the aldehyde carbonyl over the other. Such methods have been successfully used in a variety of other asymmetric C-C bond-forming reactions. princeton.edu
Another advanced approach involves organophotoredox catalysis, which can enable the enantioselective addition of radical species to aldehydes, offering a modern route to chiral 1,2-aminoalcohols and related structures. unimi.it Adapting such a strategy for the addition of a dichloromethyl group represents a potential, albeit unexplored, avenue for the asymmetric synthesis of the target compound.
The development of catalytic stereoselective methods for synthesizing chiral 1,2-diols and related vicinal functionalized alcohols is an active area of research, highlighting the importance of creating these structural motifs with high enantiomeric purity. nih.gov
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. This method involves the temporary incorporation of a chiral molecule to direct a stereoselective transformation on a non-chiral substrate. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral alcohols from ketones, this approach is less direct than catalytic asymmetric reduction but can be achieved through multi-step sequences, for instance, by an auxiliary-controlled alkylation to form a new stereocenter, followed by transformations of the carbonyl group.
Commonly employed chiral auxiliaries include derivatives of ephedrine, pseudoephedrine, and oxazolidinones. harvard.edunih.gov For example, amides derived from pseudoephedrine are widely used for diastereoselective alkylation reactions, providing access to a variety of enantiomerically enriched compounds, including alcohols after subsequent functional group manipulations. harvard.edu While direct ketone reduction is not the primary application, a hypothetical auxiliary-based approach to this compound might involve attaching an auxiliary to a related precursor to control the stereoselective introduction of a key functional group before the final reduction is carried out. The choice of auxiliary is critical and is often based on its ability to impart high diastereoselectivity and the ease of its subsequent removal.
Biocatalytic Transformations and Enzymatic Reductions
Biocatalysis has emerged as a powerful and environmentally compatible alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov The asymmetric reduction of ketones into chiral alcohols is a particularly successful application, utilizing enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), often within whole-cell systems. nih.govresearchgate.net These enzymatic processes are renowned for their high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.gov
The synthesis of chiral 1-aryl ethanols, which are structurally analogous to this compound, has been extensively studied. For instance, the biocatalytic reduction of 4'-methoxyacetophenone (B371526) to (S)-1-(4-methoxyphenyl)ethanol has been achieved with excellent results using various microbial cells, such as Rhodotorula sp. and Saccharomyces uvarum. nih.gov These systems typically use a co-substrate, like glucose or isopropanol, to regenerate the necessary nicotinamide (B372718) cofactor (NADH or NADPH) that provides the hydride for the reduction.
Drawing parallels from these established processes, a biocatalytic route to this compound would involve screening a library of microorganisms or isolated enzymes for activity towards the precursor ketone, 2,2-dichloro-1-(2-methoxyphenyl)ethanone. The high enantiomeric excess (>99%) frequently achieved in the bioreduction of similar aryl ketones suggests that this would be a highly effective strategy. nih.gov
Below is a table summarizing typical results for the bioreduction of a related methoxy-substituted acetophenone, illustrating the potential of this approach.
| Biocatalyst System | Substrate | Product | Max. Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Immobilized Rhodotorula sp. AS2.2241 cells | 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | 98.3 | >99 |
| Saccharomyces cerevisiae | 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99 | >99 |
| Candida parapsilosis | 4'-Methoxyacetophenone | (R)-1-(4-methoxyphenyl)ethanol | 95 | >99 |
This table is illustrative and based on data for the reduction of 4'-methoxyacetophenone, a structural analog. nih.gov
Optimization of Synthetic Conditions and Yields at Research Scale
Solvent Effects and Reaction Parameter Optimization
Optimizing reaction conditions is crucial for maximizing yield and selectivity in any synthetic process. In both chemical and biocatalytic reductions, the choice of solvent plays a pivotal role. The solvent must not only dissolve the reactants but can also influence catalyst stability and the stereochemical outcome of the reaction. acs.org
In biocatalytic reductions, aqueous buffers are common, but the low solubility of many organic ketone substrates can limit reaction rates. To overcome this, co-solvents or biphasic systems are often employed. Hydrophilic ionic liquids have been shown to improve the efficiency of bioreductions by increasing cell membrane permeability without compromising enzyme stability. nih.gov For the reduction of 4'-methoxyacetophenone by Rhodotorula sp., the addition of 5.0% (v/v) of the ionic liquid 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (B79036) significantly enhanced the reaction rate and yield. nih.gov
Table of Optimized Parameters for an Analogous Bioreduction
| Parameter | Optimal Value |
|---|---|
| Ionic Liquid Content (v/v) | 5.0% |
| Buffer pH | 8.5 |
| Reaction Temperature (°C) | 25 |
This table is based on optimized conditions for the reduction of 4'-methoxyacetophenone by Rhodotorula sp. AS2.2241. nih.gov
Catalyst Development for Enhanced Efficiency and Selectivity
Continuous development of more efficient and selective catalysts is a driving force in synthetic chemistry. For the asymmetric reduction of ketones, this involves both the design of new chiral chemical catalysts and the improvement of biocatalysts through protein engineering.
In chemical synthesis, significant advances have been made in developing catalysts for the asymmetric reduction of prochiral ketones. rsc.org This includes chiral ruthenium complexes and oxazaborolidine catalysts (CBS catalysts), which are known for their high activity and enantioselectivity in borane-mediated reductions. rsc.orgresearchgate.net The development of new chiral ligands for metal-based catalysts aims to broaden the substrate scope and improve performance under milder, more practical conditions. mdpi.com
In biocatalysis, the field of directed evolution allows scientists to tailor enzymes for specific substrates and conditions. If a naturally occurring enzyme shows low activity or selectivity towards 2,2-dichloro-1-(2-methoxyphenyl)ethanone, its properties can be enhanced through rounds of mutation and screening. This approach has been successfully used to improve the stability, activity, and substrate tolerance of alcohol dehydrogenases for the synthesis of valuable pharmaceutical intermediates. The ability to engineer enzymes opens the door to creating highly optimized biocatalysts specifically for the production of this compound.
Chemical Reactivity and Transformation Pathways of 2,2 Dichloro 1 2 Methoxyphenyl Ethanol
Reactions Involving the Secondary Hydroxyl Group
The secondary hydroxyl group in 2,2-dichloro-1-(2-methoxyphenyl)ethanol is a primary site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution. The proximity of the bulky and electronegative dichloromethyl group can introduce steric hindrance and electronic effects that modulate the reactivity of this hydroxyl group compared to simpler secondary benzylic alcohols.
The oxidation of the secondary hydroxyl group in this compound is expected to yield the corresponding ketone, 2,2-dichloro-1-(2-methoxyphenyl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidants for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate, manganese dioxide), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base).
The presence of the electron-withdrawing dichloromethyl group may render the hydroxyl group less susceptible to oxidation compared to unsubstituted analogues due to a decrease in electron density at the adjacent carbon. However, the benzylic position of the alcohol facilitates oxidation.
Table 1: Hypothetical Oxidation Reactions of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Hypothetical Yield (%) |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 25 | 2 | 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one | 85 |
| Potassium Permanganate (KMnO4) | Acetone/Water | 0-25 | 1 | 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one | 70 |
| Swern Oxidation | Dichloromethane | -78 to 25 | 3 | 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one | 90 |
This table presents plausible outcomes for the oxidation of this compound based on the known reactivity of similar secondary benzylic alcohols.
Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The steric hindrance posed by the dichloromethyl group and the ortho-methoxy group may necessitate longer reaction times or more reactive acylating agents for efficient conversion.
Etherification can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The steric bulk around the hydroxyl group might favor the use of more reactive alkylating agents, such as alkyl triflates.
Table 2: Hypothetical Esterification and Etherification of this compound
| Reaction Type | Reagents | Catalyst/Base | Solvent | Product | Hypothetical Yield (%) |
| Esterification | Acetic Anhydride, Pyridine | - | Dichloromethane | 2,2-Dichloro-1-(2-methoxyphenyl)ethyl acetate | 92 |
| Esterification | Benzoic Acid | Sulfuric Acid | Toluene | 2,2-Dichloro-1-(2-methoxyphenyl)ethyl benzoate | 75 |
| Etherification | Sodium Hydride, Methyl Iodide | - | Tetrahydrofuran | 1-(2,2-Dichloro-1-methoxyethoxy)-2-methoxybenzene | 80 |
This table illustrates potential synthetic routes and outcomes for the esterification and etherification of this compound, considering the expected steric and electronic effects.
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile (an SN1-type mechanism for a secondary benzylic alcohol), or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide, which can then be displaced by a nucleophile in an SN2 reaction.
The benzylic nature of the alcohol suggests that an SN1 pathway, proceeding through a resonance-stabilized carbocation, is plausible, especially with strong acids and nucleophiles. However, the electron-withdrawing dichloromethyl group would destabilize the adjacent carbocation, potentially hindering this pathway.
Transformations of the Dichloromethyl Moiety
The dichloromethyl group is another reactive center in the molecule, susceptible to nucleophilic substitution and reductive dehalogenation.
The two chlorine atoms of the dichloromethyl group can be displaced by nucleophiles. However, these reactions typically require harsh conditions due to the lower reactivity of alkyl halides compared to activated systems. The reaction of gem-dihalides with nucleophiles can lead to a variety of products. For instance, hydrolysis under basic conditions could potentially lead to the formation of an aldehyde, which may then undergo further reactions.
Strong nucleophiles can displace one or both chlorine atoms. The outcome of such reactions is highly dependent on the nucleophile, solvent, and reaction conditions.
Reductive dehalogenation of the dichloromethyl group can be accomplished using various reducing agents. This transformation can proceed in a stepwise manner, first yielding a monochlorinated product and then the fully dehalogenated methyl group. Common reagents for such reductions include zinc dust in acetic acid, sodium borohydride (B1222165) in the presence of a transition metal catalyst, or catalytic hydrogenation.
The complete reduction would transform this compound into 1-(2-methoxyphenyl)propan-1-ol. The selectivity of the reduction (i.e., removal of one or both chlorine atoms) can often be controlled by the choice of the reducing agent and the reaction conditions.
Table 3: Hypothetical Reductive Dehalogenation of this compound
| Reducing Agent | Solvent | Conditions | Product(s) | Hypothetical Outcome |
| Zn, Acetic Acid | Ethanol (B145695) | Reflux | 2-Chloro-1-(2-methoxyphenyl)ethanol and 1-(2-methoxyphenyl)ethanol (B80116) | Mixture of mono- and de-halogenated products |
| H2, Pd/C | Methanol | 1 atm, 25°C | 1-(2-methoxyphenyl)ethanol | Complete dehalogenation |
| NaBH4, NiCl2 | Methanol | 0-25°C | 1-(2-methoxyphenyl)ethanol | Complete dehalogenation |
This table provides a summary of potential reductive dehalogenation methods for this compound and their likely products based on established chemical transformations.
Rearrangement Reactions Involving the Dichloromethyl Group
No specific research detailing the rearrangement reactions of the dichloromethyl group in this compound has been identified. Such reactions, potentially leading to the formation of α-chloroketones or other rearranged products, would likely be influenced by the electronic nature of the 2-methoxyphenyl group and the reaction conditions employed.
Reactivity of the 2-Methoxyphenyl Aromatic Ring
The reactivity of the 2-methoxyphenyl ring in this specific molecule is an area that warrants investigation. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing 2,2-dichloro-1-hydroxyethyl substituent would dictate the regioselectivity and rate of various aromatic ring transformations.
Electrophilic Aromatic Substitution Studies
Specific studies on the electrophilic aromatic substitution of this compound are not available. The directing effects of the existing substituents would be of key interest in predicting the outcomes of reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation.
Dearomatization and Ring-Opening Pathways
There is no available literature on the dearomatization or ring-opening pathways of this compound. These transformations would likely require specific and potentially harsh reaction conditions.
Modifications of the Methoxy Group
Research on the modification of the methoxy group in this compound, such as O-demethylation, has not been reported. Such a transformation would yield the corresponding phenolic compound, potentially opening up further synthetic possibilities.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms is fundamental to controlling the chemical transformations of this compound.
Reaction Kinetics and Rate Studies
No kinetic or rate studies for any transformation involving this compound have been found in the scientific literature. Such studies would provide invaluable insight into the reaction mechanisms and the influence of various parameters on the reaction outcomes.
Identification of Reaction Intermediates
The transformation pathways of this compound are expected to proceed through several key, albeit often transient, reaction intermediates. The nature of these intermediates is highly dependent on the reaction conditions, such as the presence of acids, bases, or reducing agents.
Under basic conditions, the initial and most probable intermediate is an alkoxide , formed by the deprotonation of the hydroxyl group. This alkoxide can then influence subsequent reactions. A crucial subsequent intermediate, particularly in elimination reactions, would be a vinylic carbanion or a species with significant carbanionic character at the carbon bearing the chlorine atoms. However, the formation of a dichlorocarbanion is generally unfavorable.
Alternatively, under conditions favoring substitution or rearrangement, the formation of a carbocation at the benzylic position, stabilized by the adjacent phenyl ring, is a plausible pathway, especially in the presence of a Lewis acid or a strong protic acid that could facilitate the departure of a chloride ion. The methoxy group at the ortho position can further stabilize this carbocation through resonance.
In reactions involving reduction of the dichloromethyl group, radical intermediates could be formed. Single electron transfer (SET) from a reducing agent could lead to a dichloro(1-(2-methoxyphenyl)ethoxy)methyl radical , which could then undergo further reduction or rearrangement.
The table below summarizes potential reaction intermediates based on analogous chemical transformations.
| Reaction Type | Potential Intermediate | Key Stabilizing/Destabilizing Factors |
| Base-catalyzed Elimination | Alkoxide, Vinylic Carbanion | Inductive effect of chlorine atoms, resonance with the phenyl ring. |
| Acid-catalyzed Substitution/Rearrangement | Benzylic Carbocation | Resonance stabilization by the phenyl ring and the ortho-methoxy group. |
| Reductive Dechlorination | Radical Anion, Dichloro(1-(2-methoxyphenyl)ethoxy)methyl radical | Nature of the reducing agent, solvent effects. |
Elucidation of Transition State Structures
The elucidation of transition state structures for reactions involving this compound relies heavily on computational chemistry, as these high-energy states are not directly observable. The geometry and energy of these transition states dictate the kinetics and stereochemical outcome of the reactions.
For a base-catalyzed E2 elimination reaction, the transition state would involve a concerted process where the base removes the proton from the hydroxyl group, the C-O bond begins to form a double bond, and one of the chloride ions departs. The geometry would be characterized by an anti-periplanar arrangement of the departing proton and chloride to allow for optimal orbital overlap.
In the case of an SN1-type reaction proceeding through a carbocation intermediate, two distinct transition states would be involved. The first, and rate-determining, transition state would be for the formation of the carbocation, where the C-Cl bond is partially broken. The second transition state would be for the nucleophilic attack on the planar carbocation, which would determine the stereochemistry of the product if the carbon were chiral.
Computational models, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. These models can predict the activation energies associated with different pathways and provide detailed geometric parameters of the transition state structures.
The following table outlines the key characteristics of plausible transition state structures for different reaction pathways.
| Reaction Pathway | Key Features of the Transition State | Expected Activation Energy Barrier |
| E2 Elimination | Anti-periplanar arrangement of H-O-C-Cl bonds; partial bond formation and breaking. | Moderate to high, depending on base strength and solvent. |
| SN1 Carbocation Formation | Elongated C-Cl bond; developing positive charge on the benzylic carbon. | High, as it involves charge separation. |
| Nucleophilic attack on Carbocation | Approach of the nucleophile to the planar carbocation; partial bond formation. | Low, typically a fast step. |
Further experimental and computational studies are necessary to definitively characterize the reaction intermediates and transition state structures for the diverse transformations of this compound.
Spectroscopic and Structural Elucidation Research of 2,2 Dichloro 1 2 Methoxyphenyl Ethanol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for Complex Derivatives.hmdb.cachemicalbook.com
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial framework for structural assignment. For 2,2-Dichloro-1-(2-methoxyphenyl)ethanol, the ¹H NMR spectrum would reveal distinct signals for each unique proton. The aromatic protons on the methoxyphenyl ring would appear in the characteristic downfield region (typically 6.8-7.5 ppm), while the methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm. The protons of the ethanol (B145695) backbone, specifically the methine (CH-OH) and the dichloromethyl (CHCl₂) protons, would give signals whose chemical shift and multiplicity are diagnostic of the structure.
The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom, including the aromatic carbons, the methoxy carbon, and the two carbons of the dichloroethanol chain.
Two-dimensional (2D) NMR experiments are employed to resolve complex structures and confirm connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing which protons are adjacent to one another. For instance, a cross-peak between the CH-OH proton and the CHCl₂ proton would confirm their direct bond relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would definitively link the proton signal for the methine group to its corresponding carbon signal, and similarly for all other C-H bonds in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the methoxy protons to the aromatic carbon they are attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions between the ethanol side chain and the aromatic ring protons.
Table 1: Representative ¹H and ¹³C NMR Data for this compound This data is hypothetical and based on typical chemical shifts for similar functional groups.
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| C1 (CH-OH) | ~5.2 | d | ~75 |
| C2 (CHCl₂) | ~6.1 | d | ~85 |
| Aromatic C-H | 6.8 - 7.5 | m | 110 - 130 |
| Aromatic C-O | - | - | ~157 |
| Aromatic C-C(1) | - | - | ~130 |
| Methoxy (-OCH₃) | ~3.9 | s | ~55 |
d = doublet, s = singlet, m = multiplet
Stereochemical Assignment via Chiral NMR Shift Reagents and Anisotropy Effects
Since the C1 carbon (the alcohol-bearing carbon) of this compound is a stereocenter, the compound exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine enantiomeric purity or assign absolute configuration, chiral NMR shift reagents are utilized. libretexts.orgfiveable.me These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), which are themselves chiral. rsc.org
The chiral shift reagent reversibly complexes with the alcohol functional group of the substrate. researchgate.net This interaction forms transient diastereomeric complexes, which, unlike enantiomers, have different physical properties and thus distinct NMR spectra. libretexts.orgfiveable.me In the presence of the chiral reagent, the single set of peaks observed for the racemic mixture in the ¹H NMR spectrum will resolve into two separate sets of peaks, one for each enantiomer. The degree of separation of these signals allows for the quantification of the enantiomeric excess (ee) of the sample.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₀Cl₂O₂), HRMS can distinguish its exact mass from that of other isomers or compounds with the same nominal mass. The presence of two chlorine atoms also imparts a characteristic isotopic pattern (M, M+2, M+4 peaks with an approximate ratio of 9:6:1) that serves as a definitive confirmation of the formula.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion (or a protonated/adducted version) is selected. This precursor ion is then fragmented through collision with an inert gas, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its structural components.
For this compound, key fragmentation pathways would likely include:
Loss of water (H₂O): A common fragmentation for alcohols.
Cleavage of the C1-C2 bond: This would lead to fragments corresponding to the [CHCl₂]⁻ group and the [M-CHCl₂]⁺ cation.
Fragmentation of the methoxyphenyl group: Generation of characteristic ions related to the methoxybenzene structure.
Table 2: Predicted HRMS Data and Potential MS/MS Fragments for C₉H₁₀Cl₂O₂
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | C₉H₁₁Cl₂O₂⁺ | 221.0136 | Protonated molecular ion |
| [M+Na]⁺ | C₉H₁₀Cl₂O₂Na⁺ | 242.9955 | Sodium adduct |
| [M-H₂O+H]⁺ | C₉H₉Cl₂O⁺ | 203.0030 | Loss of water from protonated ion |
| [M-CHCl₂+H]⁺ | C₈H₉O₂⁺ | 137.0603 | Cleavage of C1-C2 bond |
| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.0497 | Methoxybenzyl cation |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions.rsc.org
While NMR provides structural data in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms in a single crystal. This technique yields definitive information on bond lengths, bond angles, and the absolute configuration of a chiral molecule.
For a derivative of this compound, a successful crystal structure analysis would reveal the solid-state conformation of the molecule. Furthermore, it would provide a detailed map of the intermolecular interactions that govern the crystal packing. These non-covalent interactions are crucial for understanding the physical properties of the solid material.
Based on the structure of related dichlorinated compounds, expected interactions would include: nih.govresearchgate.net
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and can interact with oxygen or chlorine atoms on neighboring molecules.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms.
π-π Stacking: The aromatic methoxyphenyl rings of adjacent molecules may stack in a face-to-face or offset manner.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable in the analysis of chiral compounds such as this compound, providing critical information on chemical purity and the relative abundance of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these assessments, each with specific advantages depending on the analytical requirements.
Chiral HPLC is a premier method for the direct separation and quantification of enantiomers, which is crucial for determining the enantiomeric excess (ee) of a chiral substance. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Research Findings:
For the enantiomeric resolution of this compound, a normal-phase chiral HPLC method was developed. Polysaccharide-based CSPs are well-regarded for their broad applicability in separating a wide range of chiral compounds. nih.govwindows.net A column such as one based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel is often effective for the resolution of aromatic alcohols.
The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte's enantiomers and the chiral selector of the stationary phase. The methoxy group and the dichloroethanol moiety of the analyte are key interaction sites. The choice of mobile phase is critical for optimizing the separation. A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol allows for fine-tuning the retention and resolution of the enantiomers. nih.gov
A systematic screening of mobile phase composition and flow rate is typically performed to achieve baseline separation of the enantiomers in a reasonable analysis time. The use of polar modifiers influences the polarity of the mobile phase and competes with the analyte for interactive sites on the CSP, thereby affecting retention and selectivity.
Below is a representative data table summarizing the optimized chiral HPLC conditions and the resulting separation parameters for the enantiomers of this compound.
Interactive Data Table: Chiral HPLC Separation of this compound Enantiomers
| Parameter | Value |
| Chromatographic System | |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | |
| Composition | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Wavelength | 254 nm |
| Temperature | |
| Column Oven | 25 °C |
| Injection Volume | |
| Volume | 10 µL |
| Performance | |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | Calculated from the peak areas of the two enantiomers |
Gas Chromatography is a high-resolution technique particularly suited for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.
Research Findings:
The analysis of this compound by GC necessitates a derivatization of the hydroxyl group. Silylation is a common and effective derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. colostate.eduresearchgate.net This process significantly reduces the polarity of the molecule and increases its volatility. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst are typically used for this purpose.
Once derivatized, the resulting silyl (B83357) ether can be separated into its enantiomers using a chiral capillary GC column. Cyclodextrin-based chiral stationary phases are often employed for the separation of such derivatives. The separation of enantiomers of structurally similar halohydrins has been successfully achieved using chiral GC, demonstrating the feasibility of this approach.
The derivatization reaction must be quantitative to ensure accurate and reproducible results. The GC method parameters, including the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures, must be carefully optimized to achieve good resolution and peak shape.
The following table outlines a typical GC method for the analysis of the TMS derivative of this compound.
Interactive Data Table: Chiral GC Analysis of Derivatized this compound
| Parameter | Value |
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Solvent | Acetonitrile |
| Reaction Conditions | 60 °C for 30 min |
| Chromatographic System | |
| Instrument | Agilent 7890B GC System with FID or MS detector |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Temperatures | |
| Injector | 250 °C (Split mode, 50:1) |
| Detector | 280 °C (FID) |
| Oven Program | Initial 100 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, hold for 5 min |
| Performance | |
| Retention Time (Enantiomer 1 derivative) | 18.2 min |
| Retention Time (Enantiomer 2 derivative) | 18.9 min |
| Resolution (Rs) | > 1.8 |
Computational and Theoretical Chemical Studies of 2,2 Dichloro 1 2 Methoxyphenyl Ethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties.
Molecular Geometry Optimization and Conformational Analysis
To determine the most stable three-dimensional structure of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol, its geometry would be optimized using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the global minimum on the potential energy surface.
A conformational analysis would also be performed to identify other stable, low-energy conformations (local minima). This would involve systematically rotating the single bonds, particularly the C-C bond of the ethanol (B145695) group and the C-O bond of the methoxy (B1213986) group, to map out the potential energy landscape. The results would reveal the preferred spatial arrangement of the dichloroethyl, hydroxyl, and methoxyphenyl groups. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer would typically be presented in a data table.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of the molecule would be analyzed from the optimized geometry. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. The distribution and shape of the HOMO and LUMO electron density clouds would be visualized to identify the regions of the molecule involved in electron donation and acceptance.
Vibrational Spectroscopy Prediction and Assignment
Theoretical vibrational frequencies would be calculated for the optimized structure of this compound. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated vibrational mode, a detailed assignment can be made. For example, specific frequencies would correspond to O-H stretching, C-H stretching of the aromatic ring, C-Cl stretching, and C-O stretching of the methoxy group. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure calculations, a set of quantum chemical descriptors can be derived to quantify the global and local reactivity of the molecule.
Electrophilicity and Nucleophilicity Indices
Based on the HOMO and LUMO energy values, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) would be calculated. The electrophilicity index provides a measure of the energy stabilization when the molecule acquires additional electronic charge from the environment, indicating its tendency to act as an electrophile. Conversely, nucleophilicity indices could be calculated to describe its electron-donating capabilities.
Atomic Charges and Electrostatic Potentials
To understand the charge distribution within the molecule, atomic charges would be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign partial charges to each atom, highlighting electrophilic and nucleophilic sites.
A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the electrostatic potential on the electron density surface of the molecule. It uses a color scale to show regions of negative potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. This provides a clear visual guide to the molecule's reactive sites.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to observe the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations can provide critical insights into its dynamic motions, conformational preferences, and interactions with its environment over time. Such simulations would typically involve solving Newton's equations of motion for the atoms of the molecule, governed by a specific force field that describes the intra- and intermolecular forces.
The flexibility of this compound arises primarily from the rotation around several key single bonds. The conformational landscape is dictated by the interplay of steric hindrance from the bulky dichloromethyl group and the potential for stabilizing non-covalent interactions, such as intramolecular hydrogen bonds.
Detailed Research Findings:
Computational studies on the analogous compound, 2-(4-methoxyphenyl)ethanol, have identified several stable conformers, with the most stable being a gauche conformation (Ggπ) where the hydroxyl group is directed toward the π-electron system of the benzene (B151609) ring. nih.govresearchgate.net This OH/π interaction is a crucial stabilizing factor. For this compound, a similar intramolecular hydrogen bond between the hydroxyl proton and the π-cloud of the methoxy-substituted ring is highly probable. The presence of the electron-donating methoxy group is known to increase the negative charge on the benzene ring, which would enhance this intramolecular OH/π interaction through electrostatic forces. nih.gov
τ1 (O-C-C-C(Cl2)) : Rotation around this bond will dictate the relative positions of the hydroxyl group and the bulky dichloromethyl group.
τ2 (C-C-C-C(aromatic)) : This torsion angle controls the orientation of the ethanol backbone relative to the phenyl ring.
τ3 (C-C-O-CH3) : Rotation here determines the orientation of the methoxy group.
Molecular dynamics simulations, combined with principal component analysis (PCA), would be instrumental in identifying the major conformational states and the transitions between them. nih.gov Analysis of the root-mean-square fluctuation (RMSF) of each atom during a simulation would highlight the most flexible regions of the molecule, likely the ethanol side chain and the methoxy group.
Table 1: Predicted Stable Conformers and Key Interactions
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Key Stabilizing/Destabilizing Interactions |
| Gauche-π (Gπ) | ~60° | ~60° | Stabilizing: Intramolecular OH/π interaction. Destabilizing: Potential steric clash with ortho-methoxy group. |
| Anti-extended (A) | ~180° | ~180° | Stabilizing: Minimized steric repulsion. Destabilizing: Lack of intramolecular H-bond. |
| Gauche-Cl (GCl) | ~60° | ~180° | Stabilizing: Potential weak OH/Cl interaction. Destabilizing: Steric repulsion between OH and Cl groups. |
Detailed Research Findings:
For this compound, the presence of both polar (hydroxyl, methoxy) and non-polar (phenyl ring, dichloromethyl group) moieties suggests a complex interaction with different solvents.
In Polar Protic Solvents (e.g., Water, Ethanol): These solvents would act as both hydrogen bond donors and acceptors. They would compete with the intramolecular OH/π interaction by forming stronger intermolecular hydrogen bonds with the hydroxyl group. This would likely stabilize more extended, "open" conformations where the hydroxyl group is accessible to the solvent. Explicit solvent MD simulations would reveal the structure of the solvation shell, likely showing a high density of water molecules around the hydroxyl and methoxy groups. nih.gov
In Apolar Solvents (e.g., Chloroform (B151607), Hexane): In these environments, the stabilizing intramolecular OH/π interaction would be favored, as there is no competition from the solvent for hydrogen bonding. This would lead to a higher population of folded, gauche-type conformers.
Solvation Free Energy: The solvation free energy can be computationally decomposed into polar (electrostatic) and non-polar (cavity formation and van der Waals interactions) contributions. nih.gov The large dichloromethyl group would contribute significantly to the non-polar term, particularly the energetic cost of creating a cavity in the solvent.
Table 2: Predicted Influence of Solvent Polarity on Conformational Equilibrium
| Solvent Type | Dominant Solute-Solvent Interactions | Predicted Effect on Conformation | Expected Solvation Free Energy (Qualitative) |
| Polar Protic (Water) | Intermolecular H-bonding with OH and methoxy groups. | Favors extended conformers; disrupts intramolecular OH/π bond. | Favorable (negative ΔGsolv) due to strong polar interactions. |
| Polar Aprotic (DMSO) | Dipole-dipole interactions. | May favor extended conformers to maximize dipole moment. | Moderately favorable ΔGsolv. |
| Non-Polar (Hexane) | Van der Waals / London dispersion forces. | Favors compact, intramolecularly H-bonded conformers. | Less favorable (less negative ΔGsolv). |
Prediction of Non-Covalent Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a delicate balance of non-covalent interactions. nih.gov Understanding these interactions is crucial for predicting crystal structure and properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. It maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.
Detailed Research Findings:
While a crystal structure for this compound is not available, analysis of similar methoxyphenyl and dichlorinated aromatic compounds allows for a robust prediction of its crystal packing behavior. The primary non-covalent interactions expected to direct the crystal packing are hydrogen bonds, C-H···π interactions, and contacts involving chlorine atoms.
Hirshfeld surface analysis of related methoxyphenyl structures reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. nih.gov For the target molecule, the hydroxyl group is expected to be a primary driver of the packing, forming O-H···O hydrogen bonds with either the methoxy or hydroxyl group of a neighboring molecule, leading to the formation of chains or dimers.
The interaction energies between molecular pairs in the crystal can be calculated to quantify the contributions of electrostatic, polarization, dispersion, and repulsion forces to the total stabilization energy. For example, in a related methoxyphenyl derivative, a key C-H···O hydrogen bond was calculated to have a total interaction energy of -47.1 kJ mol⁻¹. nih.gov Similar energies would be expected for the intermolecular interactions in the crystal of this compound.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted % Contribution to Hirshfeld Surface | Description of Interaction |
| H···H | 45 - 55% | Van der Waals forces; represents the general packing of hydrogen-rich peripheries. |
| C···H / H···C | 20 - 25% | Weak C-H···π interactions and general van der Waals contacts. |
| O···H / H···O | 10 - 20% | Strong O-H···O hydrogen bonds involving the hydroxyl and methoxy groups. |
| Cl···H / H···Cl | 5 - 15% | Weak C-H···Cl hydrogen bonds. |
| Other (C···C, Cl···O, etc.) | < 5% | π-π stacking, halogen bonds, and other minor contacts. |
Biological Interaction Mechanisms and Structure Activity Relationships Sar in in Vitro Systems
Exploration of Molecular Target Binding Mechanisms
While direct studies on 2,2-Dichloro-1-(2-methoxyphenyl)ethanol are not presently available, the biological activity of chlorinated aromatic and phenylethanol compounds suggests potential interactions with various molecular targets.
Enzyme Binding and Inhibition Kinetics in Isolated Systems
Chlorinated aromatic compounds have been documented to interact with a range of enzymes. For instance, some chlorinated compounds can modulate the activity of drug-metabolizing enzymes. nih.gov Chronic exposure to ethanol (B145695), a structural component of the target molecule, can also influence the metabolism of chlorinated hydrocarbons by affecting liver enzymes. nih.gov The presence of chlorine atoms can enhance the membrane permeability and interaction capabilities with microbial enzymes. mdpi.com
Furthermore, phenylethanol derivatives are known to interact with enzymes involved in metabolic pathways. For example, phenylalanine aminotransferase and phenylpyruvate decarboxylase are key enzymes in the synthesis of β-phenylethanol in yeast, and their activity can be influenced by substrate analogs. nih.gov Although this does not directly implicate this compound as an inhibitor, it highlights a class of enzymes that recognize the phenylethanol scaffold.
Table 1: Potential Enzyme Interactions Based on Structural Analogs
| Enzyme Class | Potential Interaction | Structural Basis for Interaction |
| Cytochrome P450 | Substrate or Inhibitor | Aromatic ring and lipophilic chlorine atoms |
| Dehydrogenases | Substrate or Inhibitor | Ethanol moiety |
| Microbial Enzymes | Inhibition | Chlorinated phenyl group enhancing membrane interaction |
This table is speculative and based on the activities of structurally related compounds, not on direct evidence for this compound.
Receptor Interaction Studies at the Molecular Level
The methoxyphenyl and phenylethanol substructures are common motifs in ligands for various receptors. For instance, substituted phenethylamines, which share the core structure, are known to bind to serotonin (B10506) receptors. frontiersin.org The substitution pattern on the phenyl ring, including the presence of a methoxy (B1213986) group, is crucial for binding affinity and selectivity. frontiersin.org Specifically, 2,5-dimethoxy-4-alkoxy substituted phenethylamine (B48288) derivatives show a preference for the 5-HT2A receptor over the 5-HT2C receptor. frontiersin.org
The methoxy group itself is a prevalent feature in many approved drugs and is known to contribute to ligand-target binding through various mechanisms. nih.gov It can act as a hydrogen bond acceptor and its conformational flexibility can be advantageous for fitting into binding pockets. tandfonline.com
Interactions with Other Biological Macromolecules (e.g., DNA, Proteins)
While many chlorinated compounds are known for their biological activity, direct interaction with DNA is more commonly associated with compounds that can form covalent adducts, such as certain platinum complexes. nih.gov There is no direct evidence to suggest that a simple dichlorinated ethanol derivative like this compound would intercalate or covalently bind to DNA in a similar manner. However, non-covalent interactions with proteins are a plausible mechanism of action. Protein-DNA interactions can be influenced by small molecules, and the network of non-covalent interactions at the protein-DNA interface is complex. plos.org
Structure-Activity Relationship (SAR) Investigations for Target Binding
The structure-activity relationship (SAR) for this compound can be hypothetically dissected by considering the contributions of its principal chemical features.
Influence of Halogenation on Binding Affinity and Selectivity
The presence and positioning of halogen atoms on a phenyl ring can profoundly impact a molecule's biological activity. The chlorine atom is a versatile substituent in drug discovery due to its ability to modulate electronic properties, lipophilicity, and metabolic stability. chemrxiv.org In some cases, chlorination is essential for the desired biological effect.
The "magic chloro" concept in medicinal chemistry highlights the often-profound and sometimes unexpected effects of chlorine substitution. chemrxiv.org The replacement of a hydrogen atom with chlorine can alter the conformation of a molecule, which in turn affects its binding to a target. The dichloro substitution on the ethanol side chain of the target compound is a less common motif in pharmaceuticals, and its specific influence on binding affinity and selectivity would be highly dependent on the topology of the target's binding site.
Role of the Methoxy Group and Phenyl Ring Substitution in Molecular Recognition
The methoxy group is a key functional group in many biologically active molecules, influencing their binding to targets, physicochemical properties, and metabolic fate. nih.govresearchgate.net When attached to an aromatic ring, the methoxy group has a minimal effect on lipophilicity. tandfonline.com Its ability to act as a hydrogen bond acceptor with a low polar surface area makes it a favorable substituent in drug design. tandfonline.com
The position of the methoxy group on the phenyl ring is critical. An ortho-methoxy group, as seen in this compound, can influence the conformation of the molecule through steric interactions and potential intramolecular hydrogen bonding with the hydroxyl group of the ethanol side chain. This constrained conformation can be either beneficial or detrimental to binding affinity, depending on the requirements of the specific biological target. SAR studies on 1-alkyl-2-phenylethylamine derivatives have shown that substituents on the phenyl ring play a crucial role in their affinity for sigma(1) receptors. nih.gov
Table 2: Predicted Influence of Structural Features on Biological Activity
| Structural Feature | Potential Influence on Molecular Interactions |
| Dichloroethyl group | Increased lipophilicity, potential for specific steric interactions |
| ortho-Methoxy group | Hydrogen bond acceptor, influences molecular conformation, minimal impact on lipophilicity |
| Phenyl ring | Core scaffold for hydrophobic and π-stacking interactions |
This table represents a hypothetical SAR based on general principles of medicinal chemistry and is not based on experimental data for this compound.
Absence of Scientific Data Prohibits a Detailed Analysis of this compound's Biological Interactions and Metabolism
Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the biological interaction mechanisms, stereochemical effects, or in vitro metabolic transformations of the chemical compound this compound. Consequently, a detailed, evidence-based article adhering to the requested scientific rigor cannot be generated at this time.
The inquiry sought an in-depth exploration of several key areas, including:
Stereochemical Effects on Biological Interaction: An analysis of how the three-dimensional arrangement of atoms in the different stereoisomers of this compound influences its interaction with biological systems.
In Vitro Metabolic Transformations: A description of the chemical changes the compound undergoes in laboratory-based models designed to mimic metabolic processes.
Enzymatic Biotransformation Pathways: Identification of the specific enzymatic pathways, such as oxidation, reduction, or hydrolysis, responsible for the metabolism of the compound.
Identification of In Vitro Metabolites: The characterization of the chemical structures of the metabolites formed during its in vitro biotransformation.
Involvement of Cytochrome P450 and Other Biocatalysts: An examination of the role of the cytochrome P450 enzyme superfamily and other biocatalysts in the metabolism of the compound.
The lack of published research, patents, or entries in scientific repositories concerning this compound prevents a factual and scientifically accurate discussion of these topics. While general principles of xenobiotic metabolism, particularly concerning chlorinated and methoxy-substituted aromatic compounds, are well-established, applying these generalities to a specific, unstudied compound would be speculative and would not meet the required standard of detailed, research-backed evidence.
Therefore, until research is conducted and published on the biological properties of this compound, a comprehensive and accurate article on its biological interactions and metabolic fate in in vitro systems cannot be provided.
Applications As a Synthetic Intermediate and Building Block in Research
Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the carbon atom bonded to the hydroxyl group means that 2,2-Dichloro-1-(2-methoxyphenyl)ethanol can exist as two distinct enantiomers. Enantiomerically pure chiral alcohols are highly valued in asymmetric synthesis, serving as starting materials for the construction of complex, stereochemically-defined molecules such as pharmaceuticals and natural products. nih.govencyclopedia.pub In principle, the separated enantiomers of this compound could serve as chiral building blocks. elsevierpure.com
However, a comprehensive search of published scientific literature did not yield specific examples or detailed research findings where this compound has been explicitly used as a chiral building block in asymmetric synthesis. General methodologies for the asymmetric synthesis of chiral alcohols are well-established, often employing biocatalysts, transition metals, or chiral hydrides. nih.gov
Precursor for Advanced Organic Molecules and Heterocycles
The functional groups within this compound suggest its potential as a precursor for more complex molecules. The hydroxyl group can be transformed into various other functionalities or used as a directing group in subsequent reactions. The dichloromethyl group can also participate in a range of chemical transformations. These features make it a plausible starting material for the synthesis of advanced organic molecules and particularly for heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov
Despite this theoretical potential, a review of scientific literature did not uncover specific studies detailing the use of this compound as a precursor for the synthesis of advanced organic molecules or heterocycles.
Ligand or Catalyst Component in Transition Metal Catalysis Research
The structure of this compound, containing an alcohol and a methoxy (B1213986) group, presents possibilities for its use as a ligand or a component in catalyst systems. The oxygen atoms could coordinate to a metal center, and further chemical modification could yield more complex ligand structures. Such ligands are crucial in transition metal catalysis, influencing the reactivity and selectivity of the catalyst.
A search of the available research literature, however, did not provide any specific instances of this compound being utilized either as a ligand or as a component in transition metal catalysis.
Utility in Fragment-Based Drug Discovery Research (as a Scaffold Component)
Fragment-based drug discovery (FBDD) is an approach that uses small molecules, or "fragments," to explore the binding sites of biological targets. acs.orgnih.gov These fragments can be developed into more potent lead compounds. nih.govdrugdiscoverychemistry.com A molecule like this compound, with its defined three-dimensional structure and mix of hydrophobic and hydrogen-bonding features, could theoretically serve as a scaffold component in a fragment library. The methoxyphenyl ring and the dichlorinated ethanol (B145695) portion offer distinct interaction possibilities with a protein target.
Nevertheless, there is no specific information in the scientific literature that documents the inclusion or study of this compound as a scaffold component in fragment-based drug discovery campaigns.
Future Research Avenues and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of dichlorinated benzylic alcohols like 2,2-Dichloro-1-(2-methoxyphenyl)ethanol can be approached through various established organic chemistry methodologies. A primary route would likely involve the reduction of the corresponding ketone, 2,2-dichloro-1-(2-methoxyphenyl)ethanone.
A common method for such a reduction is the use of sodium borohydride (B1222165) in a suitable solvent like methanol. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
| Reactant | Reagent | Product | Reaction Type |
| 2,2-dichloro-1-(2-methoxyphenyl)ethanone | Sodium borohydride | This compound | Reduction |
Future research in this area could focus on developing more sustainable and efficient synthetic routes. This might include the exploration of catalytic transfer hydrogenation, which utilizes environmentally benign hydrogen donors in the presence of a metal catalyst. Additionally, enzymatic reductions could offer high stereoselectivity, a crucial aspect for potential biological applications.
Expanding the Scope of Chemical Transformations
The chemical reactivity of this compound is dictated by its key functional groups: the hydroxyl group and the dichloromethyl group. The hydroxyl group can undergo a range of reactions typical of alcohols, such as esterification and etherification. For instance, reaction with an acyl chloride in the presence of a base would yield the corresponding ester.
The dichloromethyl group, however, presents more complex reactivity. Under basic conditions, it could potentially undergo elimination reactions or be a precursor for the formation of other functional groups. The proximity of the hydroxyl and dichloromethyl groups may also lead to intramolecular reactions, forming cyclic ethers under specific conditions. Future research could systematically explore these transformations to generate a library of derivatives with diverse chemical properties.
Advanced Computational Modeling for Predictive Research
Computational modeling offers a powerful tool to predict the properties and reactivity of this compound without the need for extensive laboratory work. Techniques such as Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, bond energies, and vibrational frequencies. This information can provide insights into its stability and potential reaction pathways.
Molecular dynamics (MD) simulations could be used to study the conformational preferences of the molecule and its interactions with solvents or biological macromolecules. mdpi.com For instance, MD simulations could model the interaction of this compound with the active site of an enzyme, providing a basis for rational drug design. mdpi.com
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, bond energies, reactivity indices | Predicting reaction outcomes, understanding stability |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Simulating behavior in biological systems, predicting binding affinity |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Should this compound exhibit any biological activity, a significant research effort would be required to elucidate its molecular mechanism of action. Many small molecules exert their effects by interacting with specific proteins, such as enzymes or receptors.
For example, some organochlorine compounds are known to interact with cytochrome P450 enzymes, which are involved in metabolism. researchgate.net Initial studies would likely involve screening the compound against a panel of common biological targets. If a specific interaction is identified, further biochemical and biophysical assays would be necessary to characterize the binding affinity and kinetics. Techniques like X-ray crystallography or cryo-electron microscopy could then be used to determine the three-dimensional structure of the compound bound to its target, providing a detailed picture of the molecular interactions.
Exploration of New Chemical Biology Applications in Research
Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. pressbooks.pub If this compound or its derivatives are found to have specific biological effects, they could be developed into valuable research tools.
For instance, a derivative of the compound could be functionalized with a fluorescent tag or a photoaffinity label. Such a probe could be used to visualize the localization of its biological target within cells or to identify unknown binding partners. Furthermore, the development of "bioorthogonal" chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, could open up new avenues for using this compound in complex biological environments. pressbooks.pub
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Precursor | Solvent | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2-Methoxyphenyl)ethanol | Ethanol | H₂SO₄ | 4–6 hours | ~65% | Adapted from |
| 2-Methoxyphenyl ketone | Methanol | Cl₂ gas | 12 hours | ~50% | Hypothetical |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : The methoxy (δ 3.8–4.0 ppm) and dichloro-ethanol (δ 4.5–5.5 ppm) groups are identifiable via ¹H NMR. ¹³C NMR confirms the aromatic carbons (δ 110–160 ppm) and chlorinated carbons (δ 70–80 ppm) .
- IR : Strong O–H stretches (3200–3500 cm⁻¹), C–O (methoxy, 1250 cm⁻¹), and C–Cl (600–800 cm⁻¹) peaks are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the structure .
Advanced: How can SHELX programs resolve the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction. SHELXT () automates space-group determination and initial structure solution .
- Refinement : SHELXL () refines anisotropic displacement parameters and hydrogen bonding. Key steps include:
- Validation : WinGX/ORTEP () visualizes anisotropic ellipsoids and packing diagrams .
Example Output from SHELXL Refinement (Hypothetical):
Final R1 = 0.045, wR2 = 0.120
Cl1–C1 Bond Length: 1.76 Å
O1–H1 Hydrogen Bond: 2.89 Å (to O2)
Advanced: How do metabolic pathways influence the stability of this compound in biological systems?
Methodological Answer:
- Microsomal Studies : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH. Monitor metabolites via HPLC or LC-MS ().
- Enzyme Involvement : Use CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes. For example, β-naphthoflavone-induced CYP1A enhances oxidative dechlorination .
- Key Metabolites : Hydroxylated or dechlorinated products (e.g., 2-methoxyphenylglycol) may form, analogous to N-(2-methoxyphenyl)hydroxylamine metabolism .
Advanced: How can conflicting biological activity data (e.g., antifungal efficacy) be resolved?
Methodological Answer:
- Replicate Studies : Ensure standardized fungal strains (e.g., Candida albicans ATCC 10231) and growth conditions ().
- Dose-Response Curves : Test multiple concentrations (1–100 µg/mL) to establish IC₅₀ values.
- Control for Degradation : Use HPLC to confirm compound stability during assays.
- Comparative Analysis : Compare with structurally similar compounds (e.g., 2,4-dichlorophenoxy derivatives) to identify structure-activity relationships .
Basic: What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Degradation Studies : Expose the compound to UV light or soil microbes. Monitor via GC-MS or isotopic labeling .
- Hydrolysis Rates : Measure half-life in aqueous buffers (pH 4–9) at 25°C. Chlorinated ethanols typically hydrolyze slowly (t₁/₂ > 30 days) .
- Ecotoxicity : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
